Flumethasone 21-acetate

Übersicht

Beschreibung

Flumethasone 21-acetate is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . Its anti-inflammatory action is concentrated at the site of application .

Synthesis Analysis

The synthesis of Flumethasone 21-acetate involves protecting 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione,21-acetate at C3, fluorinating at 6α, removing the C3 protecting group, and fluorinating the 9,11-epoxy group . The resulting Flumethasone 21-acetate is treated with methanolic potassium hydroxide in the presence of an oxidation agent, causing simultaneous hydrolyzation and degradative oxidation .

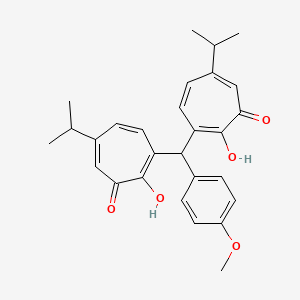

Molecular Structure Analysis

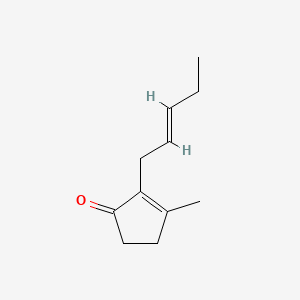

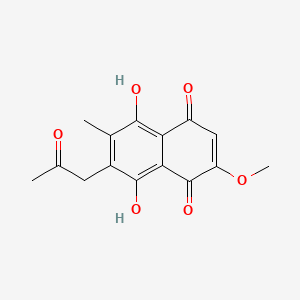

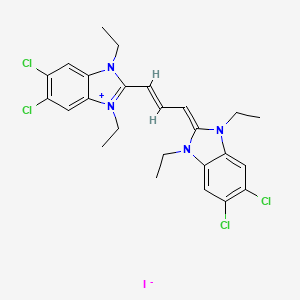

The molecular formula of Flumethasone 21-acetate is C24H30F2O6 . It has a molecular weight of 452.49 .

Chemical Reactions Analysis

Flumethasone 21-acetate is a type of steroid with lipophilic properties . It is used in the synthesis of several glucocorticoids .

Physical And Chemical Properties Analysis

Flumethasone 21-acetate has lipophilic properties . It has a molecular weight of 452.49 and a molecular formula of C24H30F2O6 .

Wissenschaftliche Forschungsanwendungen

Application 1: Pharmaceutical Analysis

- Scientific Field : Pharmaceutical Analysis

- Summary of the Application : Flumethasone Pivalate is used in combination with other compounds in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in cream formulations . It’s also used in pharmaceutical compounds containing heterocyclic rings .

- Methods of Application or Experimental Procedures : Two novel separation methods have been presented for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations. The first method is an innovative thin-layer chromatographic (TLC) method. The second method is a new ultra-high-performance liquid chromatographic method (UHPLC) with a photodiode array detector (PDA) .

- Results or Outcomes : The new UHPLC method has a priority over the old HPLC one by Sayed et al., 2014, in terms of quickness and avoiding interference from the PEP preservative . The TLC method has the advantage of preventing the interference of PEP .

Application 2: Dermatology

- Scientific Field : Dermatology

- Summary of the Application : Flumethasone is used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

- Methods of Application or Experimental Procedures : Flumethasone is applied topically to the affected area. It has anti-inflammatory, antipruritic, and vasoconstrictive properties. As it is a privalate salt, its anti-inflammatory action is concentrated at the site of application .

- Results or Outcomes : The local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching .

Application 3: Veterinary Medicine

- Scientific Field : Veterinary Medicine

- Summary of the Application : Flumethasone is approved for certain diseases that cause inflammation in horses, dogs, and cats .

- Methods of Application or Experimental Procedures : Flumethasone is recommended for various rheumatic, allergic, dermatologic, and other disease states that are known to be responsive to anti-inflammatory drugs (i.e., corticoids) in these species .

- Results or Outcomes : In horses, flumethasone is approved for use for musculoskeletal conditions due to inflammation, such as bursitis, carpitis, osselets, and myositis .

Application 4: Treatment of Skin Conditions

- Scientific Field : Dermatology

- Summary of the Application : Flumethasone is used in combination with other compounds to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

- Methods of Application or Experimental Procedures : Flumethasone is applied topically to the affected area. It has anti-inflammatory, antipruritic, and vasoconstrictive properties. As it is a privalate salt, its anti-inflammatory action is concentrated at the site of application .

- Results or Outcomes : The local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching .

Application 5: Treatment of Inflammatory Skin Disease

- Scientific Field : Dermatology

- Summary of the Application : Flumethasone is used in combination with Salicylic acid to treat inflammatory skin disease .

- Methods of Application or Experimental Procedures : Flumethasone is applied topically to the affected area. It has anti-inflammatory, antipruritic, and vasoconstrictive properties .

- Results or Outcomes : The local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching .

Application 6: Treatment of Musculoskeletal Conditions in Animals

- Scientific Field : Veterinary Medicine

- Summary of the Application : Flumethasone is approved for use for musculoskeletal conditions due to inflammation, such as bursitis, carpitis, osselets, and myositis in horses .

- Methods of Application or Experimental Procedures : Flumethasone is recommended for various rheumatic, allergic, dermatologic and other disease states that are known to be responsive to anti-inflammatory drugs (i.e., corticoids) in these species .

- Results or Outcomes : In horses, flumethasone is approved for use for musculoskeletal conditions due to inflammation, such as bursitis (a painful condition that affects the fluid-filled sacs that cushion the bones, tendons and muscles near a horse’s joints, often in the hip or shoulder), carpitis (inflammation of the connective tissues near the horse’s carpus, which is comparable to the human wrist), osselets (arthritis in the fetlock joint of a horse, often in the front legs), and myositis (rapid muscle wasting, often in the horse’s hindquarters) .

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-OSNGSNEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182481 | |

| Record name | Flumethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flumethasone 21-acetate | |

CAS RN |

2823-42-9 | |

| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMETHASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

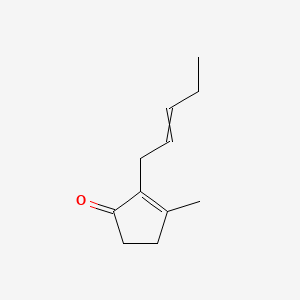

![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)